molecular formula C17H19N3 B5570780 2-amino-6-isobutyl-4-(4-methylphenyl)nicotinonitrile

2-amino-6-isobutyl-4-(4-methylphenyl)nicotinonitrile

Cat. No. B5570780
M. Wt: 265.35 g/mol
InChI Key: IJUKXMWXHLTXAN-UHFFFAOYSA-N
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Description

2-amino-6-isobutyl-4-(4-methylphenyl)nicotinonitrile, also known as A-85380, is a potent and selective ligand for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). It is a potential therapeutic agent for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.

Scientific Research Applications

Corrosion Inhibition

Pyridine derivatives, such as 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. The adsorption of these compounds on metal surfaces reduces corrosion significantly, with certain derivatives showing an inhibition efficiency of over 90% at specific concentrations. Electrochemical, surface analysis, and quantum chemical studies support these findings, emphasizing the potential of pyridine derivatives as effective corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).

Synthesis of Novel Compounds

Research has developed efficient single-pot strategies for synthesizing 2-amino nicotinonitrile derivatives via multi-component reactions. These methods employ catalysts in aqueous mediums, demonstrating the versatility and adaptability of these compounds in synthetic chemistry. Such approaches pave the way for creating a wide range of nicotinonitrile derivatives with potential applications in various chemical industries (Kurumurthy et al., 2015).

Antimicrobial Activities

Some novel pyrido[2,3-d]pyrimidine derivatives, synthesized from 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, have been evaluated for their antibacterial and antifungal activities. These compounds offer a new avenue for developing antimicrobial agents, highlighting the therapeutic potential of nicotinonitrile derivatives in combating various microbial infections (Behalo, 2008).

Fluorescence Sensing

2-Amino-6-methyl-4-phenyl-nicotinonitrile, a 2-aminopyridine-based fluorescent compound, has shown promise as a chemosensor for detecting Fe3+ and Hg2+ ions. This compound can distinguish between these metal ions through specific absorption and fluorescence quenching behaviors, indicating its potential application in environmental monitoring and bioimaging (Koner et al., 2012).

Biofuel Production

Research into engineered enzymes for biofuel production has explored the use of nicotinamide dinucleotide (NADH)-dependent pathways. These studies have focused on optimizing the conversion of glucose to isobutanol, a leading biofuel candidate, under anaerobic conditions. The development of an NADH-dependent pathway enables efficient isobutanol production, demonstrating the relevance of nicotinonitrile derivatives in renewable energy research (Bastian et al., 2011).

properties

IUPAC Name

2-amino-4-(4-methylphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-11(2)8-14-9-15(16(10-18)17(19)20-14)13-6-4-12(3)5-7-13/h4-7,9,11H,8H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUKXMWXHLTXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=C2)CC(C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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